molecular formula C15H22O4 B1262874 (+)-(7S)-sydonic acid CAS No. 1137089-32-7

(+)-(7S)-sydonic acid

Cat. No. B1262874
CAS RN: 1137089-32-7
M. Wt: 266.33 g/mol
InChI Key: VZXPWVDKXCYHSI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(7S)-sydonic acid is a sesquiterpenoid that is benzoic acid substituted by a hydroxy group at position 3 and a (2S)-2-hydroxy-6-methylheptan-2-yl group at position 4. It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a sesquiterpenoid, a monohydroxybenzoic acid and an aromatic alcohol.

Scientific Research Applications

Identification and Analysis

  • New Secondary Metabolites from Aspergillus versicolor : The study identified new compounds, including variations of sydonic acid, from the fungus Aspergillus versicolor. These compounds were analyzed using spectroscopic methods and evaluated for cytotoxic activity against Hela cells (Elsbaey, Tanaka, & Miyamoto, 2019).
  • Isolation from Glonium sp. : Sydonic acid was isolated from Glonium sp., and its absolute stereochemistry was established using circular dichroism (CD) spectrum comparison (Kudo et al., 2009).

Antioxidant Properties

  • Antioxidant Sesquiterpenoids from Aspergillus sydowii : A study found that (7S-8S)-8-hydroxysydowic acid, a compound related to sydonic acid, exhibited potent free radical scavenging activity (Hu, Li, Meng, & Wang, 2020).

Antimicrobial Activity

  • Antibacterial Bisabolane-Type Sesquiterpenoids from Aspergillus sp. : This study isolated compounds including sydonic acid variants from Aspergillus sp. and found them to have selective antibacterial activity against several bacterial strains (Li et al., 2012).

Anti-Diabetic and Anti-Inflammatory Activities

  • Enhanced Production from Aspergillus sydowii with Epigenetic Modifier : An epigenetic modifier led to the production of new sesquiterpenoids, including sydonic acid derivatives, with noted anti-diabetic and anti-inflammatory activities (Chung et al., 2013).

Cytotoxic Properties

  • Sesquiterpenes from Pestalotiopsis microspora : Sydonic acid and related compounds were isolated from Pestalotiopsis microspora, showing cytotoxicity against leukemia cells (Riga, Happyana, & Hakim, 2019).

Synthesis and Chemical Studies

  • Stereoselective Synthesis of Sydonic Acid : A study described a stereoselective approach to synthesize natural occurring forms of sydonic acid and related compounds (Serra & Cominetti, 2013).

properties

CAS RN

1137089-32-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1

InChI Key

VZXPWVDKXCYHSI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O

SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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